4,6-dichloro-1H-indole-2-carbonitrile
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Overview
Description
4,6-Dichloro-1H-indole-2-carbonitrile is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. The presence of chlorine atoms at positions 4 and 6, along with a cyano group at position 2, makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-1H-indole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where phenylhydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-1H-indole-2-carbonitrile can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted indoles, while oxidation can produce indole-2-carboxylic acids .
Scientific Research Applications
4,6-Dichloro-1H-indole-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-dichloro-1H-indole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-1H-indole-2-carboxamide
- 4,6-Difluoro-1H-indole-2-carbonitrile
- 4,6-Dichloro-1H-indole-2-carboxylic acid
Uniqueness
4,6-Dichloro-1H-indole-2-carbonitrile is unique due to the presence of both chlorine atoms and a cyano group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications .
Biological Activity
4,6-Dichloro-1H-indole-2-carbonitrile (DCIC) is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
DCIC is characterized by its molecular formula C9H5Cl2N and a molecular weight of approximately 186.04 g/mol. The compound features two chlorine atoms at the 4 and 6 positions of the indole ring and a carbonitrile group at the 2 position. It typically appears as a pale beige solid and is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.
1. NMDA Receptor Antagonism
DCIC has been identified as a potent selective antagonist of the glycine site of N-methyl-D-aspartate (NMDA) receptors. This activity suggests potential therapeutic applications in treating various neurological disorders, including schizophrenia and neurodegenerative diseases. The inhibition of NMDA receptors can modulate excitatory neurotransmission, which is crucial for synaptic plasticity and memory formation.
2. Inhibition of Fructose-1,6-Bisphosphatase
Another significant biological activity of DCIC is its role as an allosteric inhibitor of fructose-1,6-bisphosphatase (FBPase), an enzyme crucial for gluconeogenesis. This inhibition can influence metabolic pathways, making it a candidate for developing treatments for metabolic disorders such as diabetes.
The mechanisms through which DCIC exerts its biological effects involve specific binding interactions with target proteins:
- Binding Affinity : Studies utilizing X-ray crystallography have demonstrated that DCIC binds effectively to the active sites of enzymes like FBPase, altering their activity and providing insights into metabolic regulation.
- Structure-Activity Relationships (SAR) : The unique positioning of chlorine atoms in DCIC enhances its biological activity compared to similar compounds. For example, compounds like 5-chloroindole-2-carbonitrile exhibit less potency as NMDA receptor antagonists due to different halogen substitutions.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of DCIC compared to related indole derivatives:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
This compound | Cl at positions 4 & 6; CN at position 2 | Potent NMDA antagonist; FBPase inhibitor |
5-Chloroindole-2-carbonitrile | Cl at position 5 | Less potent NMDA antagonist |
4-Bromoindole-2-carbonitrile | Br at position 4 | Different halogen may affect binding affinity |
Indole-3-acetic acid | Carboxylic acid at position 3 | Primarily involved in plant growth regulation |
4-Chloroindole-2-carbonitrile | Cl at position 4 | Similar reactivity but different biological activity |
Case Studies and Research Findings
Recent studies have highlighted the potential of DCIC in various therapeutic contexts:
- Neurological Disorders : A study demonstrated that compounds with similar structures to DCIC showed significant efficacy in modulating NMDA receptor activity, indicating potential applications in treating conditions like Alzheimer's disease .
- Metabolic Regulation : Research has indicated that inhibiting FBPase could lead to improved glucose metabolism in diabetic models. DCIC's role as an allosteric inhibitor opens avenues for developing new diabetes treatments .
Properties
CAS No. |
648417-02-1 |
---|---|
Molecular Formula |
C9H4Cl2N2 |
Molecular Weight |
211.04 g/mol |
IUPAC Name |
4,6-dichloro-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C9H4Cl2N2/c10-5-1-8(11)7-3-6(4-12)13-9(7)2-5/h1-3,13H |
InChI Key |
XKHIUSDROWKNFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=C2)C#N)Cl)Cl |
Origin of Product |
United States |
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